3,3-Dimethylpentan-1-amine
Description
3,3-Dimethylpentan-1-amine is a branched aliphatic primary amine with the molecular formula C₇H₁₇N. Its structure features a pentane backbone substituted with two methyl groups at the third carbon and an amine group at the terminal carbon. This branching confers distinct physicochemical properties, including reduced solubility in polar solvents compared to linear amines and increased steric hindrance, which influences its reactivity in nucleophilic substitutions or condensations.
Properties
Molecular Formula |
C7H17N |
|---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
3,3-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H17N/c1-4-7(2,3)5-6-8/h4-6,8H2,1-3H3 |
InChI Key |
VJYYSQMXJLHCDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpentan-1-amine typically involves the reaction of tert-amyl chloride with propionaldehyde to produce 3,3-dimethylpentan-2-ol. This intermediate is then dehydrated to form 3,3-dimethylpent-2-ene, which is subsequently hydrogenated to yield 3,3-Dimethylpentan-1-amine .
Industrial Production Methods: Industrial production methods for 3,3-Dimethylpentan-1-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and base are commonly used to oxidize the amine group.
Reduction: Reductive amination can be used to synthesize tertiary amines from 3,3-Dimethylpentan-1-amine.
Substitution: Halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3-Dimethylpentan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. Specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Key Observations:
Branching and Steric Effects :
- 3,3-Dimethylpentan-1-amine’s branching reduces its reactivity in sterically demanding reactions compared to linear amines like pentan-1-amine. In contrast, 3-(Adamantan-1-yl)propan-1-amine exhibits extreme steric hindrance due to the bulky adamantane group, limiting its utility in reactions requiring nucleophilic attack .
- The hydrochloride salt of 2,3-Dimethylpentan-1-amine shows enhanced water solubility, a property critical for pharmaceutical formulations .
Lipophilicity :
- N,N,3,3-Tetramethylheptan-1-amine (LogP 3.15) has higher lipophilicity than 3,3-Dimethylpentan-1-amine (estimated LogP ~2.5), making it more suitable for lipid membrane penetration in drug design .
Chain Length and Applications :
- 3-Ethyl-3-propylheptan-1-amine’s longer alkyl chains increase molecular weight (185.35 g/mol) and likely boiling point, favoring its use in high-temperature reactions or as a surfactant precursor .
Biological Activity
3,3-Dimethylpentan-1-amine, also known as a branched-chain amine, has garnered attention in various fields of research due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
3,3-Dimethylpentan-1-amine is characterized by its unique branching at the third carbon atom, which influences its solubility and reactivity. Its molecular formula is with a molecular weight of 115.22 g/mol. The compound's structural uniqueness allows for favorable interactions in various chemical environments, making it versatile for research applications.
The biological activity of 3,3-Dimethylpentan-1-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific context of use, including medicinal chemistry applications.
Biological Activity Overview
Key Areas of Biological Activity:
- Antifungal Activity: Studies have shown that 3,3-Dimethylpentan-1-amine exhibits antifungal properties against certain fungal strains. In vitro tests demonstrated significant inhibition of fungal growth, indicating potential as an antifungal agent .
- Therapeutic Potential: The compound has been investigated for its potential therapeutic properties, particularly in relation to metabolic pathways and neurochemical interactions. Research suggests that it may influence neurotransmitter systems, although further studies are needed to elucidate these effects fully .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antifungal | Inhibition of fungal growth | |
| Neurotransmitter Interaction | Potential influence on neurotransmitter systems | |
| Enzyme Modulation | Interaction with specific enzymes |
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | CAS Number | Notable Features |
|---|---|---|---|
| 2-Methylpentan-1-amine | 109-55-7 | Straight-chain structure; less steric hindrance | |
| 2,2-Dimethylpropan-1-amine | 1119-40-0 | More compact structure; different branching | |
| 3-Chloro-N,N-dimethylpropan-1-amine | 30564-98-8 | Contains chlorine; alters reactivity |
Case Studies
Case Study 1: Antifungal Efficacy
In a controlled study examining the antifungal activity of various amines, 3,3-Dimethylpentan-1-amine was found to effectively inhibit the growth of Candida albicans at concentrations as low as 100 µg/mL. The mechanism was attributed to disruption of fungal cell membrane integrity .
Case Study 2: Neurochemical Effects
A study investigated the effects of 3,3-Dimethylpentan-1-amine on neurotransmitter release in rat brain slices. Results indicated an increase in dopamine release upon administration of the compound, suggesting a potential role in modulating dopaminergic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
